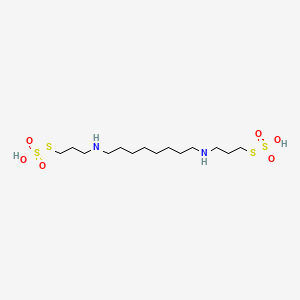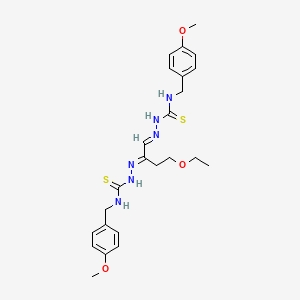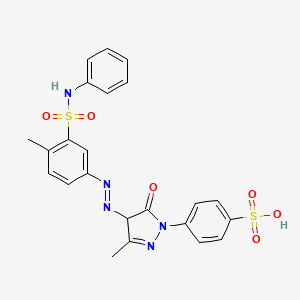
p-(4,5-Dihydro-3-methyl-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound p-(4,5-Dihydro-3-methyl-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is a complex organic molecule It features a pyrazole ring, azo linkage, and sulfonic acid group, making it a versatile compound in various chemical and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with the preparation of the pyrazole ring. Common starting materials include 3-methyl-1-phenyl-2-pyrazolin-5-one and 4-methyl-3-nitrobenzenesulfonic acid.
Azo Coupling Reaction: The key step involves an azo coupling reaction where the diazonium salt of 4-methyl-3-nitrobenzenesulfonic acid is reacted with the pyrazole derivative. This reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.
Reduction and Sulfonation: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride. Finally, the compound is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the azo coupling and sulfonation steps.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of azoxy compounds.
Reduction: Reduction of the azo group can yield hydrazo compounds, which can further be reduced to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Tin(II) chloride or sodium dithionite in acidic conditions.
Substitution: Chlorosulfonic acid or sulfur trioxide for sulfonation reactions.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo and amino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
Chemistry
Dye Synthesis: The compound is used as an intermediate in the synthesis of azo dyes, which are widely used in textile and printing industries.
Analytical Reagents: It serves as a reagent in various analytical techniques to detect and quantify metal ions.
Biology and Medicine
Pharmaceuticals: The compound’s derivatives are explored for their potential as anti-inflammatory and antimicrobial agents.
Biological Staining: Used in histology for staining tissues due to its strong coloration properties.
Industry
Polymer Additives: Incorporated into polymers to enhance their thermal stability and color properties.
Catalysts: Used as a catalyst in certain organic reactions due to its unique structural features.
作用机制
The compound exerts its effects primarily through its azo linkage and sulfonic acid group. The azo group can participate in electron transfer reactions, making it useful in redox processes. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in analytical chemistry or interacting with biological molecules in medicinal chemistry.
相似化合物的比较
Similar Compounds
p-(4,5-Dihydro-3-methyl-4-((4-methyl-3-((phenylamino)sulphonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid: shares similarities with other azo compounds like and derivatives.
Uniqueness
Structural Complexity: The presence of both a pyrazole ring and a sulfonic acid group makes it more versatile compared to simpler azo compounds.
Functional Diversity: Its ability to undergo various chemical reactions (oxidation, reduction, substitution) and its applications in multiple fields (dye synthesis, pharmaceuticals, analytical chemistry) highlight its unique properties.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
25739-67-7 |
|---|---|
分子式 |
C23H21N5O6S2 |
分子量 |
527.6 g/mol |
IUPAC 名称 |
4-[3-methyl-4-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C23H21N5O6S2/c1-15-8-9-18(14-21(15)35(30,31)27-17-6-4-3-5-7-17)24-25-22-16(2)26-28(23(22)29)19-10-12-20(13-11-19)36(32,33)34/h3-14,22,27H,1-2H3,(H,32,33,34) |
InChI 键 |
DNNYNDQWWWDTPP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C)S(=O)(=O)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


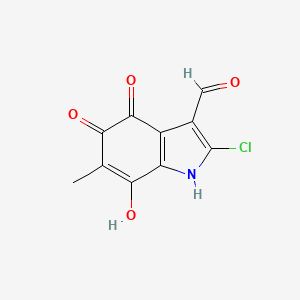

![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
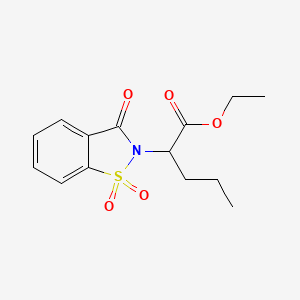
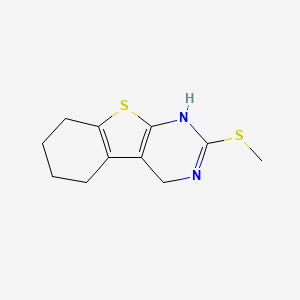
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
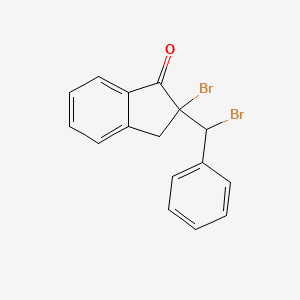
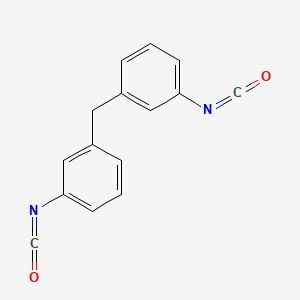
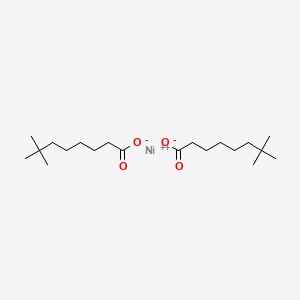
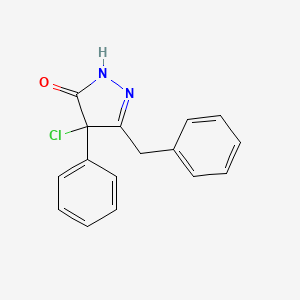
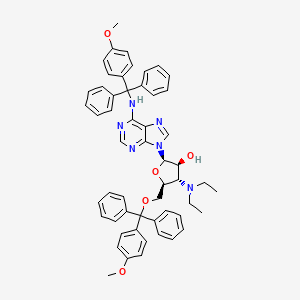
acetic acid](/img/structure/B12802654.png)
